3,5-dimethoxy-N-(1-piperidinyl)benzamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H20N2O3 |
|---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
3,5-dimethoxy-N-piperidin-1-ylbenzamide |
InChI |
InChI=1S/C14H20N2O3/c1-18-12-8-11(9-13(10-12)19-2)14(17)15-16-6-4-3-5-7-16/h8-10H,3-7H2,1-2H3,(H,15,17) |
InChI Key |
GCYQJHSBTAJBGD-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)C(=O)NN2CCCCC2)OC |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NN2CCCCC2)OC |
Origin of Product |
United States |
Synthesis and Chemical Modifications of 3,5 Dimethoxy N 1 Piperidinyl Benzamide Analogues
Retrosynthetic Strategies for Benzamide (B126) and Piperidine (B6355638) Scaffolds
The crucial step in synthesizing the target molecule is the formation of the amide bond between the carboxylic acid (3,5-dimethoxybenzoic acid) and the amine (1-aminopiperidine). Amide bond formation is a cornerstone of organic and medicinal chemistry, essential for creating peptides and many pharmaceuticals. numberanalytics.comlibretexts.org Several methods exist, each with specific advantages.
Direct condensation between a carboxylic acid and an amine is a straightforward approach but often requires high temperatures or catalysts to overcome the low reactivity. numberanalytics.com More commonly, the carboxylic acid is "activated" to make it more susceptible to attack by the amine. researchgate.net This is frequently achieved using coupling reagents. numberanalytics.com Another standard method involves converting the carboxylic acid to a more reactive derivative, such as an acid chloride, which then readily reacts with the amine. libretexts.org In recent years, enzymatic methods have also been developed as a more environmentally friendly alternative, offering high specificity and milder reaction conditions. nih.gov
Interactive Table: Common Amide Bond Formation Methods
| Method | Description | Reagents/Conditions | Key Features |
|---|---|---|---|
| Acid Chloride Formation | The carboxylic acid is converted to a highly reactive acid chloride, which then reacts with the amine. libretexts.org | Thionyl chloride (SOCl₂) or oxalyl chloride | High reactivity; may not be suitable for sensitive substrates. |
| Coupling Reagents | Reagents that activate the carboxylic acid in situ to facilitate reaction with the amine. numberanalytics.com | DCC, EDC, HATU, TBTU | Mild conditions, high yields, widely used in peptide synthesis. numberanalytics.com |
| Direct Condensation | The carboxylic acid and amine are reacted directly, often requiring catalysts or harsh conditions to remove water. numberanalytics.com | High heat, acid catalysts, dehydrating agents | Atom-economical but can lack broad applicability due to severe conditions. numberanalytics.com |
| Enzymatic Ligation | Biocatalysts, such as ligases or hydrolases, are used to form the amide bond. nih.gov | Specific enzymes (e.g., TycA-A), aqueous buffer | High selectivity, environmentally benign, operates under mild conditions. nih.gov |
The synthesis of the 3,5-dimethoxybenzoic acid precursor typically begins with a more accessible starting material, 3,5-dihydroxybenzoic acid. chemicalbook.com The key transformation is the methylation of the two hydroxyl groups. A common and effective method for this is the Williamson ether synthesis, which involves using a methylating agent like dimethyl sulfate (B86663) in the presence of a base such as potassium carbonate or sodium hydroxide. chemicalbook.comgoogle.com The base deprotonates the phenolic hydroxyl groups, making them nucleophilic enough to react with the dimethyl sulfate, thereby forming the methoxy (B1213986) groups. chemicalbook.com The final product, 3,5-dimethoxybenzoic acid, is then isolated through pH adjustment and filtration. chemicalbook.comgoogle.com
The piperidine ring is a prevalent scaffold in medicinal chemistry. thieme-connect.comthieme-connect.com The synthesis of substituted piperidine moieties, which are necessary for creating analogues of the target compound, can be achieved through various routes. One common approach is the hydrogenation of corresponding substituted pyridine (B92270) precursors. rsc.org This method allows for the creation of cis-substituted piperidines. rsc.org
To achieve different stereochemical outcomes, such as trans-substituted piperidines, more advanced strategies like diastereoselective lithiation can be employed. rsc.org Additionally, functionalized piperidines, such as those with amino groups, can be synthesized through multi-step sequences. For example, a practical strategy for synthesizing 4-substituted-3-aminopiperidin-2-ones involves a diastereoselective cuprate (B13416276) addition followed by a racemization-free reductive amination. figshare.com These varied synthetic routes provide access to a wide array of piperidine building blocks with controlled regio- and stereochemistry, which is crucial for drug discovery programs. rsc.org
Targeted Synthesis of 3,5-Dimethoxy-N-(1-piperidinyl)benzamide Derivatives
The targeted synthesis of derivatives involves systematically applying the above strategies to create a library of related compounds. By varying the substituents on either the benzamide or the piperidine ring, chemists can fine-tune the molecule's properties.
The exploration of diverse substitution patterns is a cornerstone of medicinal chemistry, aimed at developing structure-activity relationships. For benzamide derivatives, this can involve synthesizing analogues with different groups on the aromatic ring. researchgate.net For example, a series of 3,5-disubstituted-1,2,4-oxadiazolyl benzamides were recently synthesized and evaluated for their biological activity. nih.gov
Similarly, the piperidine moiety offers many positions for modification. The synthesis of various benzylpiperidine and benzylpiperazine derivatives demonstrates how different substituents can be introduced onto the piperidine or piperazine (B1678402) ring to modulate biological effects. unisi.it The synthesis of these analogues often follows the established amide coupling protocols, where a library of substituted benzoic acids is reacted with a library of substituted N-aminopiperidines. researchgate.netunisi.it
Interactive Table: Examples of Substitution Patterns in Benzamide-Piperidine Analogues
| Scaffold | Position of Substitution | Example Substituents | Reference Compound Class |
|---|---|---|---|
| Benzamide Ring | C-3, C-5 | Methoxy, Halogen, Nitro, Amino | N-Substituted Benzamides researchgate.net |
| Benzamide Ring | C-4 | Phenylthio, Benzamide | Benzylpiperidine Derivatives unisi.it |
| Piperidine Ring | C-4 | Benzyl, Substituted Benzyl | Benzylpiperidine Derivatives unisi.it |
| Piperidine Ring | N/A (Piperazine) | Replacement of piperidine with piperazine | Benzylpiperazine Derivatives unisi.it |
The three-dimensional arrangement of atoms (stereochemistry) within a molecule can significantly impact its biological activity. thieme-connect.com The piperidine ring is not flat and can adopt different chair conformations, placing substituents in either axial or equatorial positions. Introducing chiral centers into the piperidine scaffold can profoundly influence a molecule's properties. thieme-connect.comcolab.ws
The strategic use of chiral piperidine scaffolds can enhance biological activity and selectivity, improve pharmacokinetic properties, and modulate physicochemical characteristics. thieme-connect.comresearchgate.net For instance, the position and stereochemistry of a substituent on the piperidine ring can determine how well the molecule fits into a biological target, such as an enzyme's active site. researchgate.net Therefore, controlling the stereochemistry during the synthesis of piperidine-containing derivatives is a critical aspect of modern drug design, allowing for the creation of more potent and selective molecules. thieme-connect.comrsc.org
Advanced Synthetic Methodologies for Related Benzamides
The formation of the amide bond is a fundamental transformation in organic synthesis, and numerous methods have been developed to achieve this, ranging from classical approaches to more advanced, catalytic systems. The synthesis of benzamides, including analogues of this compound, typically involves the coupling of a benzoic acid derivative with an amine.
A common and straightforward method for synthesizing benzamides is the reaction of a benzoyl chloride with an appropriate amine. nih.gov For instance, the synthesis of N-(3,5-dimethoxyphenyl)benzamide was achieved by reacting 3,5-dimethoxyaniline (B133145) with benzoyl chloride in the presence of triethylamine (B128534) in dioxane. nih.gov This reaction proceeds at room temperature and gives a high yield of the desired product. nih.gov A similar strategy can be envisioned for this compound, where 3,5-dimethoxybenzoyl chloride would be reacted with 1-aminopiperidine.
Another established method is the Schotten-Baumann reaction, which involves treating an amine with an acid chloride in the presence of an aqueous base to form the amide. youtube.com This technique is particularly useful for simple benzamides. Modifications of this approach, using different solvents and bases, are widely employed.
More advanced and milder conditions for amide bond formation have also been developed to accommodate sensitive functional groups. Coupling reagents are frequently used to activate the carboxylic acid component for reaction with the amine. A series of novel benzamide compounds were synthesized from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and various amine derivatives, highlighting the versatility of modern synthetic methods. researchgate.net Similarly, the synthesis of 1-(1,3-benzodioxol-5-ylcarbonyl) piperidine and related derivatives was accomplished by reacting substituted benzoic acids with piperidine. mdpi.com
In the context of creating libraries of related compounds for structure-activity relationship (SAR) studies, one-pot reactions and solid-phase synthesis techniques have gained prominence. For example, the formation of 1,2,4-oxadiazole-substituted benzamides was achieved through a one-pot reaction involving the cyclization of an intermediate formed from a substituted benzoyl chloride. nih.gov
The synthesis of complex benzamide derivatives often requires multi-step sequences. For instance, the preparation of N-substituted benzamide derivatives as potential antitumor agents involved the initial synthesis of substituted nitro- or aminobenzamides, followed by further functionalization. researchgate.net A general procedure for preparing 4-substituted-2-fluoronitrobenzene involved the reaction of 2,4-difluoronitrobenzene (B147775) with a cyclic amine like piperidine. researchgate.net This intermediate can then be further elaborated to the final benzamide product.
Recent research has also focused on the development of catalytic methods for amide bond formation that avoid the use of stoichiometric activating agents, which generate significant waste. These methods often employ catalysts based on boron, silicon, or transition metals to facilitate the direct condensation of carboxylic acids and amines.
The table below summarizes various synthetic approaches for benzamide derivatives, which are applicable for the synthesis of this compound and its analogues.
| Method | Reactants | Reagents/Conditions | Key Features | Reference |
| Acyl Chloride Method | 3,5-Dimethoxybenzoyl chloride, 1-Aminopiperidine | Triethylamine, Dioxane | High yield, straightforward procedure. | nih.gov |
| Amide Coupling | Substituted Benzoic Acid, Amine | Coupling agents (e.g., HOBT, EDC) | Mild conditions, suitable for sensitive substrates. | nih.gov |
| One-Pot Synthesis | Methyl-2-chloro-5-(N'-hydroxycarbamimidoyl) benzoate, 3,6-dichloropicolinoyl chloride | Triethylamine, Toluene, Reflux | Efficient for complex structures, avoids isolation of intermediates. | nih.gov |
| Multi-step Synthesis | 2,4-Difluoronitrobenzene, Piperidine | Triethylamine, Ethyl acetate (B1210297) | Allows for the introduction of diverse functional groups. | researchgate.net |
| Urea-based Synthesis | Benzoic acid, Urea | Boric acid (catalyst), Heat (180°C) | Utilizes readily available starting materials. | youtube.com |
Structure Activity Relationship Sar Studies of Benzamide Piperidine Hybrid Systems
Impact of Benzamide (B126) Core Modifications on Biological Activity
The benzamide portion of the hybrid system serves as a critical interaction domain with biological targets. Alterations to this core, including the position and nature of substituents, can dramatically alter a compound's efficacy and selectivity.
The presence and placement of methoxy (B1213986) (-OCH3) groups on the benzamide ring are significant determinants of biological activity. In many classes of biologically active benzamides, specific methoxylation patterns are essential for potency. For instance, in a series of N-arylbenzamides, a 3-methoxy substitution was found to be a key feature for activity. mdpi.com While direct SAR data for 3,5-dimethoxy-N-(1-piperidinyl)benzamide is specific to its target, broader studies on related benzamides consistently show that the substitution pattern on the benzene (B151609) ring is a critical factor. For example, in one study on benzamide derivatives, the introduction of a methoxy group was shown to enhance inhibitory activity. nih.gov
The addition of other substituents can further modulate activity. Halogenation, for instance, can have varied effects. In one series of benzamides, the presence of a chlorine atom was found to decrease activity in certain contexts. researchgate.net Conversely, in a different series of 4-(arylaminomethyl)benzamide derivatives, analogues featuring a trifluoromethylbenzene ring demonstrated high potency. nih.gov These findings underscore that the electronic and steric properties of substituents on the benzamide core are pivotal.
Table 1: Effect of Benzamide Ring Substitutions on Biological Activity in Various Benzamide Series This table compiles representative data from different benzamide series to illustrate general SAR principles.
| Compound Series | Substitution on Benzamide Ring | Observed Biological Effect |
|---|---|---|
| N-Substituted Benzamides researchgate.net | 2-NH2 or 2-OH on phenyl group of R part | Necessary for inhibitory activity |
| N-Substituted Benzamides researchgate.net | Addition of Chlorine | Largely decreases activity |
| 4-(Arylaminomethyl)benzamides nih.gov | N-(trifluoromethyl)benzene moiety | High potency against EGFR |
The amide linker (-CONH-) is a fundamental component, often participating in crucial hydrogen bonding interactions with target enzymes or receptors. nih.gov Its structural rigidity and electronic properties are key to orienting the benzamide and piperidine (B6355638) moieties correctly within a binding site. Studies on various benzamides highlight the importance of this linker; for instance, the carbonyl group of the benzamide moiety in certain kinase inhibitors forms a hydrogen bond with the amide group of a specific aspartate residue. nih.gov
The substitution on the amide nitrogen, which in the case of the title compound is a piperidinyl group, defines the hybrid nature of the molecule. The N-(1-piperidinyl) group forms what is essentially a hydrazide linkage. This unique feature distinguishes it from more common benzamides where the nitrogen is attached to a carbon-based substituent. Modifications at this position are critical. For example, in a series of N-substituted benzamides designed as antitumor agents, replacing a phenylamino (B1219803) group with hydrazide or bisamide fragments had minimal influence on the results, suggesting that in some scaffolds, the terminal group's properties are more dominant than the specific linker type. researchgate.net However, the ability of the amide group to form hydrogen bonds is a recurring theme in the activity of these compounds. nih.gov
Contribution of the Piperidine Ring to SAR
The piperidine ring is a versatile scaffold in medicinal chemistry, valued for its ability to introduce three-dimensionality and provide a handle for modulating physicochemical properties. mdpi.comthieme-connect.com Its contribution to the SAR of benzamide-piperidine hybrids is multifaceted.
Substitutions on the piperidine ring can significantly impact biological activity. In many ligand-receptor interactions, the piperidine ring itself fits into a hydrophobic pocket of the target protein. nih.gov The nature of the substituent on the piperidine nitrogen is often crucial for modulating affinity and selectivity. In one study, replacing a central cyclohexane (B81311) ring with a piperidine ring and then introducing a small methyl group to the piperidine nitrogen resulted in high σ1 receptor affinity. nih.gov This highlights that even small alkyl substitutions can have a profound effect.
Substitutions on the carbon atoms of the piperidine ring also play a key role. For example, in a series of monoamine oxidase (MAO) inhibitors, para-substitution on a piperidine ring was found to be preferable to meta-substitution, and the addition of a hydroxyl group enhanced the inhibitory effect. nih.gov These findings indicate that the position and type of substituent on the piperidine ring are critical for optimizing interactions with the biological target. nih.gov The piperidine moiety is often essential for activity, with studies showing that compounds lacking the ring become less active. nih.govacs.org
Table 2: Impact of Piperidine Ring Modifications on Biological Activity This table provides examples from various piperidine-containing series to illustrate SAR principles.
| Compound Series | Modification | Resulting Biological Activity |
|---|---|---|
| σ1 Receptor Ligands nih.gov | N-Methyl on piperidine | High σ1 receptor affinity |
| σ1 Receptor Ligands nih.gov | N-Ethyl on piperidine | Slight increase in σ1 affinity |
| MAO Inhibitors nih.gov | Para-hydroxy substitution | Maximum inhibitory activity |
| MAO Inhibitors nih.gov | Meta-substitution | Less effective than para-substitution |
The piperidine ring is not planar and typically exists in a chair conformation, though twist-boat conformations are also possible. nih.gov The specific conformation adopted by the ring and the orientation of its substituents (axial vs. equatorial) can be critical for fitting into a receptor's binding site. nih.govrsc.org For instance, in N-acylpiperidines, the thermodynamically less favorable twist-boat conformation can be stabilized by protein-ligand interactions. nih.gov
Molecular modeling and conformational analysis studies show that the lowest energy conformation of a substituted piperidine ring is highly dependent on the nature and position of its substituents. rsc.org For example, an N-Boc group on a piperidine can favor a twist-boat conformation to avoid unfavorable steric strain. rsc.org The three-dimensional shape of the piperidine fragment is a key factor in its biological function, and exploring different regio- and diastereoisomers can lead to molecules that cover a wider area of 3D fragment space, which is beneficial for drug discovery programs. rsc.org Ultimately, the conformation dictates how the molecule presents its functional groups for interaction, with even subtle changes in ring geometry potentially leading to a significant loss or gain of biological activity. acs.org
Rational Design Principles for Optimized Analogues
Based on SAR studies of benzamide-piperidine systems and related structures, several rational design principles emerge for creating optimized analogues. nih.gov
Optimize Benzamide Substitution: The substitution pattern on the benzamide ring is paramount. The presence, number, and position of electron-donating groups like methoxy or electron-withdrawing groups like halogens must be systematically explored. As seen in various studies, specific patterns are often required for high potency. mdpi.comacs.org
Leverage the Piperidine Scaffold: The piperidine ring is a key structural element for activity in many series. nih.govacs.org Rational design should focus on using it to confer desirable properties. Introducing chirality or specific substituents can enhance biological activity, selectivity, and pharmacokinetic properties. thieme-connect.com For example, para-substitution on the ring is often favored over meta-substitution. nih.gov
Fine-Tune N-Substituents: For analogues where the piperidine is attached to the main scaffold via its nitrogen, the substituents on the aromatic part are crucial. For N-(piperidinyl)benzamides, modifications on the benzamide ring itself would be the primary route for optimization. For other hybrids, substitution on the piperidine nitrogen (e.g., with small alkyl groups) can drastically modulate affinity. nih.gov
Consider Conformational Constraints: The three-dimensional structure is critical. Design strategies should consider how substitutions will influence the conformational preference of the piperidine ring. nih.gov Utilizing computational tools like molecular docking and molecular dynamics can predict favorable binding modes and guide the design of analogues with optimal geometry for receptor interaction. nih.govnih.gov
By integrating these principles, medicinal chemists can more effectively navigate the chemical space of benzamide-piperidine hybrids to develop novel compounds with improved biological profiles.
Molecular Pharmacology and Biological Target Engagement
Investigation of Receptor Binding Profiles
The affinity of 3,5-dimethoxy-N-(1-piperidinyl)benzamide and its structural analogs for various receptor systems provides insight into its potential neuropharmacological effects.
Dopamine (B1211576) Receptors (e.g., D2)
Serotonin Receptors (e.g., 5-HT4)
The interaction of this compound with serotonin receptors, specifically the 5-HT4 subtype, is an area that warrants further investigation. While the broader class of benzamide (B126) derivatives has been explored for activity at various serotonin receptors, specific binding data for this particular compound is not extensively documented in the current body of scientific literature. nih.govresearchgate.netnih.gov The exploration of novel 5-HT4 agonists has included benzamide derivatives, indicating the potential for this chemical class to interact with the serotonergic system. nih.gov
Sigma Receptors (Sigma-1 and Sigma-2 Ligand Affinity)
The sigma receptor system, comprising at least two subtypes (sigma-1 and sigma-2), represents another potential target for benzamide-containing ligands. While direct binding data for this compound is not specified in the available research, the general class of piperidine (B6355638) and benzamide derivatives has been investigated for sigma receptor affinity. The development of selective sigma receptor ligands is an active area of research, and the structural motifs present in this compound suggest a potential for interaction with these receptors.
Melanin-Concentrating Hormone Receptor 1 (MCH-R1) Antagonism
Research into the antagonism of the melanin-concentrating hormone receptor 1 (MCH-R1) has identified compounds with structural similarities to this compound. A study focused on substituted 4-aminopiperidines and 3-aminopyrrolidines as MCH-R1 antagonists revealed a structurally related compound, 3,5-dimethoxy-N-(1-(naphthalen-2-ylmethyl)piperidin-4-yl)benzamide, which demonstrated a high binding affinity for the MCH receptor with a Ki value of 27 nM. nih.gov Further optimization within a 3-aminopyrrolidine series led to the identification of (R)-3,5-dimethoxy-N-(1-(naphthalen-2-ylmethyl)-pyrrolidin-3-yl)benzamide as a potent MCH antagonist with a Ki of 7 nM. nih.gov These findings suggest that the 3,5-dimethoxybenzamide moiety is a key pharmacophore for MCH-R1 antagonism.
| Compound | Binding Affinity (Ki) |
|---|---|
| 3,5-dimethoxy-N-(1-(naphthalen-2-ylmethyl)piperidin-4-yl)benzamide | 27 nM nih.gov |
| (R)-3,5-dimethoxy-N-(1-(naphthalen-2-ylmethyl)-pyrrolidin-3-yl)benzamide | 7 nM nih.gov |
Enzyme Inhibition Studies
The inhibitory activity of this compound and its analogs against key enzymes involved in neurotransmission has also been explored.
Cholinesterases (Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE))
The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a critical therapeutic strategy for various neurological disorders. While direct inhibitory data for this compound is not available, a closely related compound, a 3,5-dimethoxy benzyl aminobenzamide derivative (8c1), has been shown to inhibit both AChE and BuChE. researchgate.net This compound exhibited half-maximal inhibitory concentration (IC50) values of 0.61 µM for AChE and 2.04 µM for BuChE. researchgate.net This indicates that the 3,5-dimethoxybenzoyl moiety is a relevant structural feature for cholinesterase inhibition.
| Compound | AChE IC50 | BuChE IC50 |
|---|---|---|
| 3,5-dimethoxy benzyl aminobenzamide (8c1) | 0.61 µM researchgate.net | 2.04 µM researchgate.net |
Beta-Secretase (BACE1)
Beta-secretase 1 (BACE1) is a key enzyme in the amyloidogenic pathway, which leads to the production of amyloid-β peptides, a hallmark of Alzheimer's disease. While the benzamide scaffold is a feature in some BACE1 inhibitors, specific inhibitory activity of this compound against BACE1 has not been extensively documented in the public domain. Research into novel benzamide derivatives has shown that compounds within this class can exhibit inhibitory effects on BACE1, with some achieving IC50 values in the micromolar range. nih.gov For instance, N,N′-(1,4-phenylene)bis(3-methoxybenzamide) was identified as an active inhibitor against the BACE1 enzyme with an IC50 value of 9.01 µM. nih.gov However, without direct experimental data for this compound, its potential as a BACE1 inhibitor remains speculative.
Poly(ADP-ribose) Polymerase-1 (PARP-1)
Poly(ADP-ribose) polymerase-1 (PARP-1) is a nuclear enzyme that plays a critical role in DNA repair, and its overactivation can lead to cell death. Benzamide, the parent compound of the molecule , is a known inhibitor of PARP. nih.govmedchemexpress.com Studies have shown that benzamide can attenuate neurotoxicity by inhibiting PARP activity. nih.gov However, the specific inhibitory potency of the substituted derivative, this compound, against PARP-1 has not been reported. The functional groups present in this derivative would significantly alter its chemical properties compared to benzamide, necessitating specific enzymatic assays to determine its PARP-1 inhibitory activity.
Cyclooxygenase Enzymes (COX-1, COX-2)
Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins and are the targets of nonsteroidal anti-inflammatory drugs (NSAIDs). The two main isoforms, COX-1 and COX-2, have distinct physiological and pathological roles. While certain benzamide-containing compounds have been investigated for their COX inhibitory activity, there is a lack of specific data on the effect of this compound on either COX-1 or COX-2. The development of selective COX-2 inhibitors often involves specific structural motifs that may not be present in this compound. Therefore, its activity against these enzymes remains to be determined.
Modulation of Cellular Signaling Pathways
Beyond direct enzyme inhibition, this compound has been shown to modulate fundamental cellular signaling pathways.
Hedgehog Signaling Pathway (Smoothened Receptor Antagonism)
The Hedgehog (Hh) signaling pathway is crucial during embryonic development and its aberrant activation is implicated in several cancers. The G protein-coupled receptor Smoothened (SMO) is a key component of this pathway. The compound this compound, also identified in scientific literature as 0025A, has been characterized as a potent antagonist of the Smoothened receptor. nih.gov
Research has demonstrated that this compound competitively binds to Smoothened, effectively inhibiting the Hh signaling pathway. nih.gov It has been shown to displace Bodipy-cyclopamine, a fluorescently labeled Smoothened antagonist, indicating a direct interaction with the receptor. nih.gov Notably, 0025A was also found to be effective against a drug-resistant mutant of Smoothened (Smo-D473H), suggesting its potential to overcome certain forms of resistance to other Smoothened inhibitors. nih.gov The inhibitory effect of 0025A on the Hedgehog pathway is further evidenced by its ability to suppress the expression of Gli1, a downstream transcription factor and a key indicator of pathway activation. nih.gov
| Compound | Target | Activity | Noted Effects |
|---|---|---|---|
| This compound (0025A) | Smoothened (SMO) Receptor | Potent Antagonist | Displaces Bodipy-cyclopamine binding; Active against wild-type and D473H mutant SMO; Suppresses Gli1 expression. nih.gov |
Cell Cycle Regulation and Apoptosis Pathways (e.g., p53/p21, AMPK, Caspase-3, Cyclin B1, p-Rb)
While direct studies on this compound's effects on cell cycle and apoptosis are limited, research on related N-substituted benzamides provides some insights into potential mechanisms. Certain N-substituted benzamides have been shown to induce apoptosis and cause cell cycle arrest in cancer cell lines. nih.gov
These effects can be mediated through various pathways. For example, some benzamides can induce a G2/M cell cycle block. nih.gov The induction of apoptosis by these compounds can be independent of the tumor suppressor protein p53. nih.gov In some cell lines, N-substituted benzamides have been observed to induce the release of cytochrome c from mitochondria, leading to the activation of caspase-9 and subsequently caspase-3, a key executioner of apoptosis. nih.gov However, it is crucial to emphasize that these findings are for related benzamide compounds, and specific studies are required to determine if this compound elicits similar effects on cell cycle regulation and apoptosis, and through which specific molecular players like p21, AMPK, Cyclin B1, or p-Rb.
Zinc Finger Protein 207 (ZNF207) Inhibition
Zinc Finger Protein 207 (ZNF207) has emerged as a significant target in oncology, particularly for its role in promoting the stem-like characteristics of cancer cells. The inhibition of ZNF207 is being investigated as a novel strategy to combat cancers like glioma. Research into novel benzamide derivatives has identified compounds with the potential to act as ZNF207 inhibitors. nih.gov For instance, a series of N-(anthracen-9-ylmethyl) benzamide derivatives were designed and synthesized to target ZNF207. nih.gov
One of the most potent compounds from this series, designated as C16, demonstrated significant inhibitory activity against glioma stem cell sphere formation and cytotoxicity. nih.gov Further studies revealed that this compound could impede tumorigenesis and cell migration while promoting apoptosis by downregulating genes associated with cancer stemness. nih.gov These findings suggest that the benzamide scaffold can be a foundational structure for developing potent ZNF207 inhibitors.
| Compound Class | Target | Key Findings | Research Context |
| N-(anthracen-9-ylmethyl) benzamide derivatives | ZNF207 | Potent inhibition of sphere formation (IC50: 0.5-2.5 μM) and cytotoxicity (IC50: 0.5-15 μM). Hindered tumorigenesis and migration, promoted apoptosis. | Glioma Treatment |
Broad Spectrum Biological Activities in Research Contexts
The structural features of this compound, including the dimethoxy-substituted phenyl ring, the amide linker, and the piperidine moiety, are found in various molecules that have been investigated for a range of biological activities.
Anti-inflammatory Research Mechanisms
The benzamide structure is a key component in several compounds investigated for anti-inflammatory properties. The mechanisms often involve the modulation of key inflammatory pathways.
Cyclooxygenase (COX) Inhibition : A series of N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)benzamide derivatives have been synthesized and evaluated for their ability to inhibit COX-1 and COX-2 enzymes. Several of these compounds were found to be potent and selective COX-2 inhibitors, with some demonstrating significant in vivo anti-inflammatory activity in carrageenan-induced rat paw edema models, even surpassing the efficacy of the standard drug ibuprofen. nih.gov
NF-kappaB Inhibition : Research has shown that benzamides can exert anti-inflammatory effects by inhibiting the transcription factor NF-kappaB. nih.gov This transcription factor plays a crucial role in regulating the inflammatory response and the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α). By inhibiting NF-kappaB, certain benzamides can suppress the inflammatory cascade. nih.gov
| Compound Class | Mechanism of Action | Experimental Model | Key Findings |
| N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)benzamide Derivatives | Selective COX-2 Inhibition | Carrageenan-induced rat paw edema | Potent in vitro COX-2 inhibition (IC50 range: 0.06-0.71 μM) and significant in vivo anti-inflammatory activity. nih.gov |
| N-substituted Benzamides | NF-kappaB Inhibition | Lipopolysaccharide-induced TNF-α in mice | Dose-dependent inhibition of TNF-α production, supporting potent anti-inflammatory properties. nih.gov |
Antimicrobial Research Perspectives
Derivatives containing the piperidone or benzohydrazide scaffold, which share structural similarities with the N-piperidinylbenzamide core, have been evaluated for their antimicrobial potential. For example, a series of 3,5-diarylidene-4-piperidone derivatives were synthesized and tested against various microbial strains. researchgate.net Similarly, N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives were designed to target the multidrug efflux pump in bacteria and showed promising antibacterial and antifungal activities. nih.gov
| Compound Class | Target Organisms | Method | Notable Activity |
| 3,5-diarylidene-4-piperidone derivatives | Bacteria and Fungi | Agar well diffusion | Some compounds showed notable antifungal activity against Aspergillus niger and Aspergillus fumigatus. researchgate.net |
| N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives | S. aureus, E. coli, C. albicans, etc. | Agar well diffusion | Several compounds displayed promising broad-spectrum antibacterial and antifungal activity. nih.gov |
Anticancer Research Modalities and Mechanisms
The benzamide moiety is integral to numerous compounds explored for their anticancer activities, acting through diverse mechanisms.
Autophagy Modulation : N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have been identified as potent anticancer agents that function as autophagy modulators. nih.gov These compounds demonstrated submicromolar antiproliferative activity and were found to reduce mTORC1 activity, a key regulator of cell growth, and disrupt the autophagic process in cancer cells. nih.gov
ZNF207 Inhibition in Glioma : As mentioned previously, N-(anthracen-9-ylmethyl) benzamide derivatives have been identified as promising ZNF207 inhibitors for treating glioma by targeting tumor stemness. nih.gov
Antiproliferative Activity : The synthesis of N-(3,5-dimethoxyphenyl)acridin-9-amine, a compound containing the 3,5-dimethoxyphenyl moiety, has been reported. This compound exhibited significant in vitro antiproliferative activity against various cancer cell lines, particularly showing profound effects on HL60 (human promyelocytic leukemia) cells. researchgate.net
| Compound Class | Mechanism of Action | Cancer Model | Key Findings |
| N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides | mTORC1 inhibition, Autophagy modulation | Pancreatic Cancer Cells (MIA PaCa-2) | Submicromolar antiproliferative activity; disruption of autophagic flux. nih.gov |
| N-(anthracen-9-ylmethyl) benzamide derivatives | ZNF207 Inhibition | Glioma Cells | Hindered tumorigenesis and migration, promoted apoptosis. nih.gov |
| N-(3,5-dimethoxyphenyl)acridin-9-amine | Antiproliferative | Leukemia (HL60), Breast (MCF-7), Colon (HT29) Cancer Cells | Exhibited profound antiproliferative activity, especially against HL60 cells. researchgate.net |
Neuroprotective Investigations
The benzamide scaffold has been explored for its potential in treating neurological disorders. A study on novel benzamide derivatives as inhibitors of the Kv2.1 potassium channel has shown promise for neuroprotection in the context of ischemic stroke. nih.gov Inhibition of Kv2.1 is considered a viable strategy to prevent neuronal apoptosis. The research led to the discovery of highly potent and selective Kv2.1 inhibitors that were able to decrease apoptosis in cell models and reduce infarct volume in an animal model of stroke. nih.gov
Anticonvulsant and Anti-nociceptive Research
Structural motifs present in this compound, such as the piperidine ring and the amide linkage, are found in molecules with known anticonvulsant and anti-nociceptive properties.
Anticonvulsant Activity : Piperine, a naturally occurring piperidine alkaloid, has demonstrated anticonvulsant effects in various mouse models of epilepsy. Its mechanism is thought to involve the modulation of Na+ channels and neurotransmitter systems like GABA and serotonin. nih.gov Furthermore, synthetic N-benzyl amides, known as macamides, have shown anticonvulsant effects in rat models of pilocarpine-induced status epilepticus. mdpi.comresearchgate.net
Anti-nociceptive Activity : Research into new amide derivatives has identified compounds with significant anti-nociceptive activity. For example, certain N-(1,3,5-trimethylpyrazole-4-yl)-4-substitutedbenzamide derivatives showed potent analgesic effects in hot-plate and tail-immersion tests in mice. nih.gov The mechanism for some analgesic arylpiperazinyl derivatives has been linked to the inhibition of noradrenaline reuptake and the involvement of α2-adrenoceptors. nih.gov
| Compound/Class | Activity | Experimental Model | Potential Mechanism |
| Piperine (Piperidine Alkaloid) | Anticonvulsant | PTZ, MES, Picrotoxin-induced seizures in mice | Na+ channel antagonism, modulation of GABA and serotonin levels. nih.gov |
| N-(1,3,5-trimethylpyrazole-4-yl)-benzamides | Anti-nociceptive | Hot-plate and tail-immersion tests in mice | Not fully elucidated, but showed significant activity compared to morphine. nih.gov |
| Synthetic Macamides | Anticonvulsant | Pilocarpine-induced status epilepticus in rats | Potential FAAH enzyme inhibition. mdpi.comresearchgate.net |
Based on a comprehensive search of publicly available scientific literature, there is currently no specific research focusing on the computational chemistry and molecular modeling applications of the compound This compound .
While extensive research exists on related benzamide derivatives and the application of computational methods in drug discovery, studies detailing ligand-protein docking, molecular dynamics simulations, QSAR modeling, in silico ADME prediction, or pharmacophore modeling for this exact molecule could not be identified.
Therefore, it is not possible to provide a detailed, evidence-based article that adheres to the specific outline requested for "this compound". Generating content for the specified sections would require extrapolating from different molecules, which would not be scientifically accurate or focused solely on the requested compound.
Preclinical Metabolic Studies and Biotransformation Pathways
In Vitro Metabolic Stability and Metabolite Identification (e.g., using animal liver microsomes and hepatocytes)
No data available.
Cytochrome P450 (CYP) Isozyme Contribution to Metabolism (e.g., CYP3A4, CYP2A6)
No data available.
Major Biotransformation Reactions (e.g., N-dealkylation, N-demethylation, carboxylic acid formation)
No data available.
Excretion Pathways in Preclinical Animal Models (e.g., urine, bile, feces analysis)
No data available.
Analytical Methodologies for Research and Characterization
Spectroscopic Characterization Techniques (e.g., Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS))
Spectroscopic methods are indispensable for the primary structural confirmation of compounds like 3,5-dimethoxy-N-(1-piperidinyl)benzamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For benzamide (B126) derivatives, ¹H and ¹³C NMR are standard.
¹H NMR spectra would be expected to show characteristic signals for the aromatic protons on the 3,5-dimethoxybenzoyl moiety. These would typically appear as distinct singlets or doublets in the aromatic region of the spectrum. The two methoxy (B1213986) groups (-OCH₃) would present as a sharp singlet, integrating to six protons. The protons of the piperidinyl group would exhibit more complex splitting patterns in the aliphatic region of the spectrum.
¹³C NMR offers a count of the unique carbon atoms in the molecule. The spectrum for a benzamide derivative would show distinct peaks for the carbonyl carbon (C=O), the aromatic carbons, the methoxy carbons, and the carbons of the piperidine (B6355638) ring. For instance, in the related compound 3,5-Dimethoxy-N,N-dimethylbenzamide , the ¹³C NMR spectrum in CDCl₃ shows signals at δ 171.94 (C=O), and within the aromatic and aliphatic regions. cymitquimica.com
Mass Spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and can provide insights into its structure through fragmentation patterns. sigmaaldrich.com Electrospray ionization (ESI) is a common soft ionization technique for this class of molecules.
For the constitutional isomer, N-(3,5-dimethoxyphenyl)benzamide , high-resolution mass spectrometry (HRMS) using ESI-TOF (Time-of-Flight) provided an exact mass measurement. The calculated value for the sodium adduct [M+Na]⁺ was 280.09441, with the found value being 280.09443, confirming the elemental composition. chemicalbook.com
For more complex derivatives such as 3,4-dimethoxy-N-[[4-(2-piperidin-1-ylethoxy)phenyl]methyl]benzamide , predicted mass-to-charge ratios (m/z) for various adducts under mass spectrometry have been calculated, including [M+H]⁺, [M+Na]⁺, and [M+K]⁺. These predictions are crucial for identifying the correct compound in a mass spectrum.
A summary of expected and observed spectroscopic data for related compounds is presented below.
| Compound Name | Analytical Technique | Observed/Expected Data |
| 3,5-Dimethoxy-N,N-dimethylbenzamide | ¹³C NMR | δ 171.94 (C=O), plus aromatic and aliphatic signals. cymitquimica.com |
| N-(3,5-dimethoxyphenyl)benzamide | ESI-MS TOF | Calculated [M+Na]⁺: 280.09441; Found: 280.09443. chemicalbook.com |
| Benzamide | ¹H NMR | Aromatic protons and amide protons show characteristic shifts. uni.lu |
Chromatographic Purity and Impurity Profiling (e.g., High-Performance Liquid Chromatography (HPLC))
Chromatographic techniques are essential for assessing the purity of a synthesized compound and for identifying any impurities.
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of non-volatile organic compounds. A solution of the compound is passed through a column packed with a stationary phase, and separation is achieved based on the compound's affinity for the stationary versus the mobile phase. A detector, typically UV-Vis, then quantifies the amount of the compound eluting from the column. A pure sample will ideally show a single, sharp peak at a characteristic retention time.
In the synthesis of related benzamide derivatives, column chromatography, a preparative form of liquid chromatography, is routinely used for purification. For example, N-(3,5-dimethoxyphenyl)benzamide was purified by column chromatography using a mixture of petroleum ether and ethyl acetate (B1210297) as the eluent. chemicalbook.com While specific HPLC methods for this compound are not detailed in the available literature, a typical method would involve a C18 reversed-phase column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small amount of a modifier like formic acid or trifluoroacetic acid to improve peak shape.
Impurity profiling by HPLC would involve identifying and quantifying any minor peaks in the chromatogram, which could correspond to starting materials, by-products, or degradation products.
Advanced Characterization for Structural Elucidation of Novel Derivatives
The development of novel derivatives based on the this compound scaffold necessitates the use of advanced analytical techniques for unambiguous structural elucidation. bldpharm.com When new, unexpected, or more complex structures are synthesized, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) is often required to definitively assign all proton and carbon signals and to establish connectivity within the molecule.
For crystalline derivatives, Single-Crystal X-ray Diffraction offers the ultimate proof of structure by providing a three-dimensional map of the electron density in the crystal. This technique was used to confirm the structure of 4-chloro-N-{[1-(4-chlorobenzoyl) piperidin-4-yl]methyl} benzamide hydrate , revealing its crystallization in the monoclinic system. nih.gov Such analysis provides precise bond lengths, bond angles, and intermolecular interactions.
The synthesis of new benzamide derivatives for various research applications, such as in medicinal chemistry, relies heavily on these comprehensive characterization methods to ensure that the biological and chemical properties are correctly attributed to the intended molecule. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
